Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H9ClF3NO2 and its molecular weight is 303.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Properties
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate has been studied for its potential anticancer properties. Regal, Shabana, and El‐Metwally (2020) demonstrated that this compound exhibits moderate cytotoxic activity against various cancer cell lines, including MCF-7 mammary gland cancer and HePG2 hepatocellular carcinoma. They also explored how modifying the compound could enhance its cytotoxic activity (Regal, Shabana, & El‐Metwally, 2020).
Reactivity and Chemical Synthesis
The reactivity of this compound has been a subject of interest. Zhao and Zhou (2010) studied its transformation into various poly-halo-quinoline derivatives through SNAr reactions, demonstrating its versatility in chemical synthesis (Zhao & Zhou, 2010).
Antibacterial Properties
Lingaiah et al. (2012) investigated the synthesis of various derivatives of 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester and their antibacterial activity against different bacterial strains. They found specific compounds showing promising antibacterial effects (Lingaiah et al., 2012).
Synthesis of Novel Derivatives
Mekheimer et al. (2005) focused on synthesizing novel perianellated tetracyclic heteroaromatics using Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, indicating the chemical's role in the development of new heterocyclic compounds (Mekheimer et al., 2005).
Application in Liquid Crystal Displays
Bojinov and Grabchev (2003) synthesized new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which showed high potential for application in liquid crystal displays due to their favorable orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).
Anti-Tubercular Activity
Li et al. (2019) synthesized novel quinoline derivatives, including ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, and tested them for anti-tubercular and anti-bacterial activities. Some compounds showed significant activity against Mycobacterium smegmatis, suggesting potential anti-tubercular applications (Li et al.,2019)
Mechanism of Action
Target of Action
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, also known as 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester, is primarily used as a building block in medicinal chemistry research It is known that quinoline derivatives, such as this compound, are often used as antimicrobials .
Mode of Action
The mode of action of this compound involves its interaction with cell-penetrating peptides. Attaching this building block to cell-penetrating peptides causes the osmotic swelling of the endosome, enhancing the cell penetration ability of the peptides . During the cell penetrating process, the trifluoromethyl group binds with protons, leading to an increase in pH and destabilization of the cell membranes .
Biochemical Pathways
The compound’s interaction with cell-penetrating peptides suggests it may influence endocytosis and other cellular uptake mechanisms .
Pharmacokinetics
The compound’s interaction with cell-penetrating peptides suggests it may have good cellular uptake .
Result of Action
The result of the compound’s action is an enhancement of the cell penetration ability of peptides . This could potentially be leveraged for the delivery of therapeutic agents into cells.
Action Environment
As a fluorinated heterocyclic building block, it is likely that factors such as temperature, ph, and the presence of other chemical entities could influence its action .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate plays a crucial role in various biochemical reactions. It is often used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and dye-sensitized solar cells (DSSCs). In biochemical contexts, this compound interacts with several enzymes and proteins. For instance, it has been observed to enhance the cell penetration ability of peptides by causing osmotic swelling of endosomes. The trifluoromethyl group binds with protons, leading to an increase in pH and destabilization of cell membranes . Additionally, the lone pair on the amine can bind to metal centers, forming dye complexes .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It influences cell function by interacting with cell membranes and altering their stability. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The osmotic swelling of endosomes caused by this compound enhances the cell penetration ability of peptides, which can lead to changes in cellular activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds with protons, leading to an increase in pH and destabilization of cell membranes. It also forms complexes with metal centers, which can influence various biochemical processes. The chloro substituent allows for further functionalization, enabling the formation of bidentate ligands for bioimaging and sensors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable under normal usage conditions, but it may degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo settings . Proper laboratory safety protocols should be followed to avoid potential irritation to the skin, eyes, and respiratory system .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cell penetration and influencing cellular activities. At higher doses, it can cause toxic or adverse effects, including irritation to the respiratory system . It is essential to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. The compound’s electron-withdrawing groups play a role in its metabolic stability and reactivity . These interactions can affect metabolic flux and metabolite levels, influencing overall biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation can be influenced by its interactions with specific biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell .
Properties
IUPAC Name |
ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-5-7(13(15,16)17)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBIFKCXMGRLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561191 | |
Record name | Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21168-42-3 | |
Record name | Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21168-42-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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